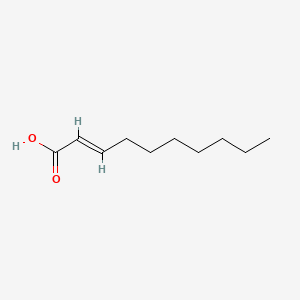

2-Decenoic acid

説明

Trans-2-decenoic acid is a 2-decenoic acid having its double bond in the trans configuration. It is an intermediate metabolite in the fatty acid synthesis. It has a role as a human metabolite. It is a conjugate acid of a (2E)-decenoate.

This compound is a natural product found in Streptomyces and Streptococcus mutans with data available.

Decenoic Acid is a monounsaturated medium-chain fatty acid with a 10-carbon backbone. Decenoic acid is found rarely in nature.

作用機序

Target of Action

2-Decenoic acid, also known as trans-2-Decenoic Acid, is a fatty acid signaling molecule that primarily targets bacterial cells . It is known to interact with both Gram-negative and Gram-positive bacteria , and has been shown to induce biofilm dispersal in multiple types of bacteria .

Mode of Action

The interaction of this compound with its targets results in significant changes in the bacterial cells. It has been shown to increase the metabolic activity of bacterial cells , and revert persister cells from a dormant to a metabolically active state . This awakening of cells is supported by an increase in the persister cells’ respiratory activity, changes in protein abundance, and increases in the transcript expression levels of several metabolic markers .

Biochemical Pathways

This compound mediates dispersion of biofilms through signaling pathways, including enhanced motility, metabolic activity, virulence, and persistence at different temperatures . It has been suggested that a cluster of five genes is involved in the synthesis and perception of this compound .

Pharmacokinetics

It is known that this compound is a short-chain fatty acid with a polar head and non-polar tail , which may influence its absorption and distribution in the body.

Result of Action

The action of this compound leads to molecular and cellular effects such as the dispersion of bacterial communities and inhibition of biofilm growth . It also increases the uptake of additional antimicrobials, suggesting that its effects could enhance the efficacy of antibiotic treatments .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it has been shown that the presence of this compound can lead to a decrease in the number of persister cells isolated . Furthermore, the combination of this compound with antimicrobial agents has been shown to result in a significantly greater decrease in cell viability compared to antimicrobial treatment alone .

生化学分析

Biochemical Properties

2-Decenoic acid plays a significant role in biochemical reactions, particularly in the modulation of biofilm formation and dispersion. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the growth and biofilm formation of Staphylococcus aureus by interacting with bacterial cell membranes and disrupting their integrity . Additionally, it can enhance the activity of certain antibiotics, making bacteria more susceptible to treatment . The compound also interacts with signaling molecules and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. In neuronal cells, it has been found to induce autophagy, a process that helps in the removal of damaged cellular components and promotes cell survival . This compound also affects the viability and proliferation of cancer cells by modulating the expression of genes involved in apoptosis and cell cycle regulation . Furthermore, this compound can enhance metabolic activity and revert persister cells to an antimicrobial-susceptible state .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to bacterial cell membranes, causing disruption and increased permeability, which leads to cell death . In cancer cells, this compound modulates the PI3K/AKT signaling pathway, enhancing glucose metabolism and reducing oxidative stress . It also inhibits the formation of biofilms by downregulating the expression of genes involved in biofilm production and maintenance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation. Studies have shown that this compound can maintain its biofilm-dispersing activity for several days when combined with antibiotics or disinfectants . Long-term exposure to this compound has been found to reduce biofilm biomass and increase the susceptibility of bacteria to antimicrobial agents .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance metabolic activity and improve insulin sensitivity in diabetic mice . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . The compound’s therapeutic window is therefore crucial for its safe and effective use in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, including fatty acid metabolism and glucose metabolism. It interacts with enzymes such as PI3K and AKT, which are involved in the regulation of glucose uptake and insulin signaling . The compound also affects the levels of metabolites such as hexadecanamide and stearamide, which are associated with lipid metabolism . These interactions highlight the role of this compound in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its interaction with extracellular and intracellular components, leading to its accumulation in specific cellular compartments . This targeted distribution is essential for its biological activity and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and cell membranes. Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments . For example, in the mitochondria, this compound can modulate oxidative phosphorylation and energy production, while in the cytoplasm, it can affect signaling pathways and gene expression . The compound’s subcellular localization is therefore critical for its diverse biological effects.

生物活性

2-Decenoic acid, particularly in its cis configuration (cis-2-decenoic acid, CDA), is a fatty acid that has garnered significant attention for its biological activities, particularly in microbiology and potential therapeutic applications. This article explores the various biological activities associated with this compound, focusing on its effects on biofilm formation, antimicrobial properties, and potential therapeutic uses.

Overview of this compound

This compound is an unsaturated fatty acid produced by various microorganisms, notably Pseudomonas aeruginosa. It plays a critical role as a signaling molecule in microbial communities and has been shown to influence bacterial behavior significantly.

1. Biofilm Dispersal and Inhibition

One of the most notable activities of cis-2-decenoic acid is its ability to disrupt biofilms formed by various bacterial species. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics.

- Mechanism of Action : CDA induces the dispersion of biofilms by triggering a transition from a sessile (attached) state to a planktonic (free-swimming) state. This transition is associated with increased respiratory activity and changes in gene expression related to metabolic processes .

-

Case Studies :

- A study demonstrated that treatment with CDA combined with antibiotics resulted in up to 78% reduction in biofilm biomass formed by E. coli and Klebsiella pneumoniae on catheters .

- In another experiment, CDA was shown to enhance the efficacy of antibiotics against established biofilms, significantly increasing the killing rate of persister cells .

2. Antimicrobial Properties

CDA exhibits strong antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.

- Synergistic Effects : The combination of CDA with conventional antibiotics has been shown to enhance their effectiveness. For instance, CDA treatment led to a significant reduction in viable cell counts when used alongside ciprofloxacin or ampicillin .

- Research Findings :

Comparative Efficacy Table

| Compound | Biofilm Dispersal (%) | Antibiotic Synergy | Pathogens Targeted |

|---|---|---|---|

| Cis-2-Decenoic Acid (CDA) | Up to 78% | Yes | Pseudomonas aeruginosa, E. coli, Klebsiella pneumoniae |

| 10-Hydroxy-2-Decenoic Acid (10-HDA) | Moderate | Yes | Staphylococcus aureus |

Potential Therapeutic Applications

Given its unique properties, cis-2-decenoic acid shows promise for therapeutic applications beyond antimicrobial use:

- Inhibition of Biofilm-Associated Infections : CDA's ability to disperse biofilms positions it as a candidate for new treatments targeting chronic infections where biofilms are prevalent .

- Cancer Research : Preliminary studies suggest that fatty acids like 10-hydroxy-2-decenoic acid may exhibit antitumor activity, though further research is needed to establish mechanisms and efficacy .

科学的研究の応用

Antimicrobial Properties

2-Decenoic acid exhibits notable antimicrobial activity, making it a candidate for combating bacterial infections. Research has shown that it can enhance the efficacy of conventional antibiotics against biofilm-associated infections.

-

Case Study: Chitosan Nanofibers

A study investigated the synthesis of 2-decenoyl chloride and its incorporation into chitosan nanofibers. The modified nanofibers demonstrated improved resistance to biofilm formation and enhanced antimicrobial properties. The study highlighted the potential of 2DA in tissue regeneration applications, where its antimicrobial properties could complement traditional therapies . -

Biofilm Dispersal

Another study focused on the ability of cis-2-decenoic acid (CDA), produced by Pseudomonas aeruginosa, to disperse established biofilms formed by various pathogens, including Staphylococcus aureus and Escherichia coli. CDA treatment resulted in an approximate 80% reduction in biofilm biomass, indicating its potential as a biofilm control agent in clinical and industrial settings .

Tissue Engineering

The modification of biomaterials with this compound has promising implications for tissue engineering.

-

Chitosan Membrane Functionalization

The functionalization of chitosan membranes with 2DA has been shown to enhance their physicochemical properties, such as hydrophobicity and mechanical strength. This modification not only aids in preventing bacterial attachment but also allows for the loading and controlled release of hydrophobic therapeutics . -

Clinical Relevance

The incorporation of 2DA into tissue scaffolds could improve healing processes in diabetic foot ulcers. Its anti-inflammatory and antimicrobial properties may facilitate faster recovery and reduce infection rates .

Bioactive Compound Production

This compound is also recognized for its role as a bioactive compound with various health benefits.

-

Health Benefits

Studies have identified that 2DA possesses immunomodulatory, anti-inflammatory, and metabolic syndrome-preventing activities. These properties make it a valuable component in nutraceuticals aimed at enhancing human health . -

Royal Jelly Component

In royal jelly, 10-hydroxy-2-decenoic acid (10-HDA), a derivative of 2DA, is noted for its potent antimicrobial and anti-inflammatory effects. This compound has been extensively studied for its potential therapeutic applications in wound healing and immune modulation .

Data Table: Summary of Applications

特性

IUPAC Name |

(E)-dec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9H,2-7H2,1H3,(H,11,12)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBXVVIUZANZAU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904657 | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Colourless liquid; Peach-orange, slightly waxy aroma, colourless liquid with a bitter odour | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

161.00 to 162.00 °C. @ 15.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils, Soluble (in ethanol), insoluble in water, soluble in alcohol and fixed oils | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.923-0.933, 0.916-0.945 | |

| Record name | (E)-2-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1371/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 5&6-Decenoic acid (mixture) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/67/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

334-49-6, 26446-27-5, 72881-27-7, 3913-85-7 | |

| Record name | trans-2-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=334-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000334496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5- AND 6-decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072881277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dec-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENOIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332T8TH7B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

12.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Dec-2-enoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。